molecular formula C19H14F2N2O3 B1265242 Aslan003 CAS No. 1035688-66-4

Aslan003

Cat. No. B1265242
M. Wt: 356.3 g/mol
InChI Key: OMPATGZMNFWVOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Aslan003 and similar compounds often involves intricate chemical reactions and strategies that bridge chemistry and biology. The integration of Nature's synthetic strategies with traditional synthetic approaches facilitates the generation of molecules with properties difficult to achieve solely by chemical means. This interdisciplinary approach is essential for producing molecules and molecular assemblies with defined physical, chemical, and biological properties (Wu & Schultz, 2009).

Molecular Structure Analysis

Molecular structure plays a pivotal role in determining the chemical and physical properties of a compound. Advanced computational methodologies now allow for the accurate prediction of molecular structures, which is crucial for understanding the chemical and physical behavior of molecules like Aslan003. This knowledge is fundamental for exploring the potential of such compounds in various scientific applications (Puzzarini, 2016).

Chemical Reactions and Properties

Aslan003's reactivity and interaction with other chemical entities are determined by its molecular structure. The classification and analysis of its chemical reactions, without specifically assigning reaction centers, enable a deeper understanding of its behavior in various chemical processes. Such analyses help in predicting reaction outcomes, facilitating the synthesis planning and optimization of Aslan003 for desired functions (Zhang & Aires-de-Sousa, 2005).

Physical Properties Analysis

The physical properties of Aslan003, such as solubility, melting point, and boiling point, can be predicted through quantitative structure-property relationships (QSPRs). These relationships enable the estimation of various physical properties based on the molecular structure, providing valuable insights for the compound's handling and application in different environments (Liang & Gallagher, 1997).

Chemical Properties Analysis

The chemical properties of Aslan003, including reactivity, stability, and interaction with other molecules, are closely linked to its molecular structure and the environment. By understanding these properties, researchers can better predict how Aslan003 behaves under various conditions, which is critical for its safe and effective application in scientific research (Zehm et al., 2008).

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Hematology-Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

ASLAN003 is a novel, potent small molecule Dihydroorotate Dehydrogenase (DHODH) inhibitor being developed in AML by ASLAN Pharmaceuticals . DHODH regulates the fourth step of the de novo pyrimidine synthesis pathway and is a key therapeutic target for auto-immune diseases and cancer, particularly differentiation of AML .

Methods of Application or Experimental Procedures

The activity of ASLAN003 was investigated in AML cell lines and primary bone marrow cells. Various assays were performed to evaluate the effects of ASLAN003 on cell growth, differentiation, apoptosis, and gene expression changes in vitro . In vivo studies were conducted in mice bearing different AML cell lines and a patient-derived xenograft (PDX) model .

Results or Outcomes

ASLAN003 inhibited leukemic cell growth and induced terminal differentiation, inhibiting cell growth and promoting cell death of AML blasts, including relapsed AML blasts . It showed therapeutic effects in mice bearing different AML cell lines and reduced leukemic burden in an AML PDX model . Currently, ASLAN003 efficacy is being evaluated in a Phase IIa clinical trial in patients with AML .

Safety And Hazards

ASLAN003 has been shown to be well-tolerated at doses up to 400 mg/day in 119 subjects across Phase 1 and Phase 2 clinical studies . It has no evident effect on normal hematopoietic cells and exhibits excellent safety profiles in mice, even after a prolonged period of administration .

Future Directions

ASLAN003 is currently being evaluated in a phase 2a clinical trial for AML patients . ASLAN Pharmaceuticals plans to develop ASLAN003 in autoimmune conditions, such as multiple sclerosis (MS), where it believes ASLAN003 has the potential to be the most potent oral DHODH inhibitor . It is also being assessed for its potential as a novel therapeutic for COVID-19 and other viruses .

properties

IUPAC Name

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPATGZMNFWVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farudodstat

CAS RN

1035688-66-4
Record name Aslan-003
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farudodstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16049
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1035688-66-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARUDODSTAT
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Synthesis routes and methods

Procedure details

In another embodiment (step c2), the aminium salt of 3,5-difluoro-3′-methoxybiphenyl-4-amine from step b) is optionally, dried or semidried to remove or partially remove the solvent. Subsequently, said aminium salt is hydrolyzed in the presence of water under well-known reaction conditions to 3,5-difluoro-3′-methoxybiphenyl-4-amine and finally, 3,5-difluoro-3′-methoxybiphenyl-4-amine in the amine form is reacted with 2-chloronicotinic acid to obtain 2-[(3,5-difluoro-3′-methoxy-1,1′-biphenyl-4-yl)amino]nicotinic acid.
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aminium
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[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
J Zhou, JY Quah, Y Ng, JY Chooi, SHM Toh, B Lin… - …, 2020 - ncbi.nlm.nih.gov
… ASLAN003 is an agent targeting dihydroorotate dehydrogenase with potential for use in the treatment of AML. ASLAN003 … In this study, we set out to investigate the effects of ASLAN003 …
Number of citations: 48 www.ncbi.nlm.nih.gov
J Zhou, JY Quah, JY Chooi, SHM Toh, Y Ng, B Lin… - 2018 - ashpublications.org
… Methods: We investigated activity of ASLAN003 in AML cell … to evaluate the effects of ASLAN003 on cell growth, differentiation… Mice were administrated with vehicle control or …
Number of citations: 4 ashpublications.org
SB Ting, CH Ng, A Bajel, WYK Hwang, SJ Ho… - Blood, 2018 - Elsevier
… GMP cell line, and ASLAN003, a novel small molecule … ASLAN003 also demonstrated the ability to reduce leukemic burden and extend survival in AML xenograft models. ASLAN003 …
Number of citations: 5 www.sciencedirect.com
CH Ng, SB Ting, WYK Hwang, A Bajel, R Eek… - Annals of …, 2018 - aslanpharma.com
… • ASLAN003 induced differentiation of AML blast cell lines in vitro and in vivo in mouse xenograft models. In addition, ASLAN003 induced differentiation in primary AML blast cells …
Number of citations: 2 aslanpharma.com
Y Saunthararajah - haematologica, 2020 - ncbi.nlm.nih.gov
… The dihydroorotate dehydrogenase inhibitor ASLAN003 recapitulates in acute myeloid … (A) The 1,000 genes most significantly up- or down-regulated upon addition of ASLAN003 to KG1 …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Beaumont, N Faye, A Iannessi, E Chamorey… - Cancer …, 2023 - Wiley Online Library
… To match the ASLAN003-001 trial setting, we restricted our analysis to Week 12. We may hypothesize that the stratified response at each tumor location can vary over time. For instance, …
Number of citations: 3 onlinelibrary.wiley.com
KJ Park, IS Kim - Annals of Oncology, 2018 - annalsofoncology.org
… ASLAN003 has shown a safe and tolerable profile in prior phase I studies. Trial design: A multicenter, single arm phase IIA study to evaluate ASLAN003 as … dose of ASLAN003 based on …
Number of citations: 0 www.annalsofoncology.org
C Li, Y Zhou, J Xu, X Zhou, S Liu, Z Huang, Z Qiu… - European Journal of …, 2022 - Elsevier
… inhibitors, we selected ASLAN003 as a reference compound … nM, which was comparable with that of ASLAN003 (IC 50 … replace the biphenyl fragment of ASLAN003, providing a novel …
Number of citations: 3 www.sciencedirect.com
APADV DR, AK AS - Epidemiological Surveillance of Communicable … - aslanpharma.com
… As eblasakimab advances through the Phase 2b study and we firm up our development plans for ASLAN003, we are looking forward to benefitting from his insights and expertise. We …
Number of citations: 3 aslanpharma.com
SW Jones, SL Penman, NS French, BK Park… - Toxicology in Vitro, 2021 - Elsevier
… (Zhou et al., 2019) Indeed, this was confirmed in the present study whereby ASLAN003 depleted cellular ATP and LDH content less potently than leflunomide and teriflunomide. It is …
Number of citations: 9 www.sciencedirect.com

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